molecular formula C10H17B B1339097 1-Bromo-4-tert-butylcyclohex-1-ene CAS No. 23525-05-5

1-Bromo-4-tert-butylcyclohex-1-ene

Cat. No.: B1339097
CAS No.: 23525-05-5
M. Wt: 217.15 g/mol
InChI Key: RKWFCRMSUIJAOJ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-Bromo-4-tert-butylcyclohex-1-ene involves various chemical reactions. For instance, Maeda, Abe, and Kojima (1987) demonstrated the bromofluorination of double bonds using N-bromoimides and tetra-N-butylammonium fluoride, offering a method to obtain vicinal bromofluorides from cyclohexene derivatives.

Preparation Methods

The synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene typically involves the bromination of 4-tert-butylcyclohexene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

Comparison with Similar Compounds

1-Bromo-4-tert-butylcyclohex-1-ene can be compared with other halogenated cyclohexenes, such as:

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-tert-butylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWFCRMSUIJAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466904
Record name 1-Bromo-4-tert-butylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23525-05-5
Record name 1-Bromo-4-tert-butylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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